molecular formula C10H18ClNO3 B2552617 2-Chloro-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)acetamide CAS No. 2411195-78-1

2-Chloro-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)acetamide

Cat. No. B2552617
M. Wt: 235.71
InChI Key: NVOBODZPKNIBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)acetamide is a chemical compound that is commonly used in scientific research. It is also known by its chemical name, Moclobemide. This compound belongs to the class of drugs known as monoamine oxidase inhibitors (MAOIs) and is used to treat depression and anxiety disorders.

Mechanism Of Action

Moclobemide works by inhibiting the activity of MAO-A, which is responsible for breaking down serotonin, norepinephrine, and dopamine. By inhibiting the activity of MAO-A, Moclobemide increases the availability of these neurotransmitters in the brain, which can improve mood and reduce symptoms of depression and anxiety.

Biochemical And Physiological Effects

Moclobemide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can improve mood and reduce symptoms of depression and anxiety. It has also been shown to increase the levels of endogenous opioids, which can have a pain-relieving effect.

Advantages And Limitations For Lab Experiments

One advantage of using Moclobemide in lab experiments is that it is a selective MAO-A inhibitor, which means that it does not inhibit the activity of MAO-B. This can be useful in experiments where the effects of MAO-A inhibition need to be studied in isolation. One limitation of using Moclobemide in lab experiments is that it has a short half-life, which means that its effects may not be long-lasting.

Future Directions

There are several future directions for the use of Moclobemide in scientific research. One area of interest is the use of Moclobemide in the treatment of neuropathic pain. It has been shown to have a pain-relieving effect, and further research is needed to determine its potential as a treatment for chronic pain. Another area of interest is the use of Moclobemide in the treatment of Parkinson's disease. It has been shown to have a neuroprotective effect, and further research is needed to determine its potential as a treatment for this condition.
In conclusion, Moclobemide is a chemical compound that is widely used in scientific research. It is a selective MAO-A inhibitor that can increase the levels of neurotransmitters in the brain, which can improve mood and reduce symptoms of depression and anxiety. While it has several advantages for use in lab experiments, it also has limitations due to its short half-life. There are several future directions for the use of Moclobemide in scientific research, including its potential use in the treatment of neuropathic pain and Parkinson's disease.

Synthesis Methods

The synthesis of Moclobemide involves the reaction of 2-chloroethylamine hydrochloride with 3-hydroxy-2-methyl-4H-pyran-4-one in the presence of sodium hydroxide. The resulting product is then treated with methoxyacetic acid to obtain Moclobemide. The yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

Moclobemide is widely used in scientific research due to its ability to inhibit the activity of monoamine oxidase (MAO). MAO is an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO, Moclobemide increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.

properties

IUPAC Name

2-chloro-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO3/c1-8-9(3-5-15-8)12(4-6-14-2)10(13)7-11/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOBODZPKNIBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)N(CCOC)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)acetamide

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